molecular formula C14H17NO3 B592316 tert-Butyl 4-methoxy-1H-indole-1-carboxylate CAS No. 1093759-59-1

tert-Butyl 4-methoxy-1H-indole-1-carboxylate

Cat. No.: B592316
CAS No.: 1093759-59-1
M. Wt: 247.294
InChI Key: DNCPOYDMSDZLSB-UHFFFAOYSA-N
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Description

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and an indole ring, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

tert-Butyl 4-methoxy-1H-indole-1-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

    Biology: It is used in the study of indole-based biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-methoxy-1H-indole-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-methoxyindole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance yield and reduce reaction time. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indoles, dihydroindoles, and various oxidized derivatives, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-methoxy-1H-indole-1-carboxylate
  • tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 4-methoxy-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(16)15-9-8-10-11(15)6-5-7-12(10)17-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNCPOYDMSDZLSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677962
Record name tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093759-59-1
Record name tert-Butyl 4-methoxy-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90677962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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